molecular formula C17H13NO B1622997 4,6-Diphenyl-2-pyridone CAS No. 29261-44-7

4,6-Diphenyl-2-pyridone

Cat. No. B1622997
CAS RN: 29261-44-7
M. Wt: 247.29 g/mol
InChI Key: XMXDFXBFGHFWPE-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-pyridone is a chemical compound that has been used in various fields of organic synthesis . It has been used as a reagent for the conversion of aldehydes into nitriles .


Synthesis Analysis

The synthesis of 4,6-Diphenyl-2-pyridone involves several steps. One method involves the reaction of 1-Benzyl-4,6-diphenyl-2-pyridone with LiNPr at the methylene carbon to form a carbanion, which reacts with various electrophiles to give the corresponding 1-(α-substituted-benzyl)-4,6-diphenyl-2-pyridones . Another method involves the use of palladium catalyst under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 4,6-Diphenyl-2-pyridone is complex and depends on the specific synthesis method used. The structure is determined by the –OH group as a substituent in position 6 of the pyridone ring .


Chemical Reactions Analysis

4,6-Diphenyl-2-pyridone undergoes various chemical reactions. For instance, it can yield imines when reacted with aldehydes, which are smoothly pyrolysed in high yield to nitriles . It can also react with orthoformates to give the corresponding ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diphenyl-2-pyridone are influenced by its structure. The compound exhibits electrochemical activity, which is determined by the –OH group as a substituent in position 6 of the pyridone ring .

Future Directions

The future directions for research on 4,6-Diphenyl-2-pyridone could involve exploring its potential applications in various fields, such as biology, natural compounds, dyes, and fluorescent materials . Further studies could also focus on developing new synthetic methods and understanding its mechanism of action .

properties

IUPAC Name

4,6-diphenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXDFXBFGHFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397234
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diphenyl-2-pyridone

CAS RN

29261-44-7
Record name 4,6-diphenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylideneacetophenone (41.6 g) and N-carbamoylmethylpyridinium chloride (34.4 g) (prepared according to the method of O. ALBRECHT et al., Helv. Chim. Acta 24, 241E (1941)) in methanol (600 cc), is added, at room temperature, a 1N aqueous solution of sodium hydroxide (200 cc). The initially yellow solution takes on an orange colour and a yellow solid precipitates. The mixture is stirred at room temperature for 15 minutes and acetic acid (400 cc) is then added. The green solution obtained is stirred for 1 hour at room temperature. The solvent is then distilled in 4 hours under atmospheric pressure. The solid residue obtained is taken up in distilled water (500 cc). After stirring for 1 hour at more temperature, the solid is separated by filtration, washed with distilled water (3×100 cc) and dried under reduced pressure at 60° C. (whitish solid; m.p.=209°-212° C.)
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
[Compound]
Name
241E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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